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Compound of Interest

Compound Name: Watermelon ketone

Cat. No.: B145836 Get Quote

Introduction

Watermelon Ketone, chemically known as 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one, is a

synthetic fragrance ingredient prized for its unique fresh, ozonic, and marine aroma with

watermelon undertones.[1] Its application spans fine fragrances, personal care products, and

cosmetics. A thorough understanding of its molecular structure and purity is paramount for its

effective and safe use in these consumer products. This technical guide provides an in-depth

overview of the spectroscopic techniques used to characterize Watermelon Ketone, including

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). This document is intended for researchers, scientists, and professionals in

the fields of analytical chemistry, quality control, and drug development.

Molecular Structure
Chemical Name: 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one CAS Number: 28940-11-6[2]

Molecular Formula: C₁₀H₁₀O₃[3] Molecular Weight: 178.18 g/mol

The molecular structure of Watermelon Ketone consists of a methyl-substituted benzene ring

fused to a seven-membered dioxepinone ring. This unique structure is responsible for its

characteristic odor profile.
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The following tables summarize the expected spectroscopic data for Watermelon Ketone
based on its structure and typical values for the functional groups present.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule,

revealing their chemical environment and proximity to other atoms.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0-6.8 m 3H
Aromatic protons (H-

6, H-8, H-9)

~4.7 s 2H
Methylene protons (-

O-CH₂-C=O)

~4.2 s 2H
Methylene protons (-

O-CH₂-Ar)

~2.3 s 3H Methyl protons (-CH₃)

Note: Predicted data

based on the structure

of 7-Methyl-2H-1,5-

benzodioxepin-3(4H)-

one. Solvent: CDCl₃.

Spectrometer

Frequency: 400 MHz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
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Chemical Shift (δ) ppm Assignment

~207 Carbonyl carbon (C=O)

~148 Aromatic carbon (C-5a)

~140 Aromatic carbon (C-9a)

~138 Aromatic carbon (C-7)

~128 Aromatic carbon (C-8)

~122 Aromatic carbon (C-6)

~118 Aromatic carbon (C-9)

~75 Methylene carbon (-O-CH₂-C=O)

~70 Methylene carbon (-O-CH₂-Ar)

~21 Methyl carbon (-CH₃)

Note: Predicted data based on the structure of

7-Methyl-2H-1,5-benzodioxepin-3(4H)-one.

Solvent: CDCl₃. Spectrometer Frequency: 100

MHz.

IR (Infrared) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Intensity Functional Group

~3050-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium Aliphatic C-H Stretch

~1720 Strong C=O Stretch (Ketone)

~1610, 1500 Medium-Strong C=C Stretch (Aromatic)

~1250 Strong C-O Stretch (Ether)

Note: Predicted data based on

the functional groups present

in 7-Methyl-2H-1,5-

benzodioxepin-3(4H)-one.

MS (Mass Spectrometry) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

m/z Relative Intensity (%) Assignment

178 High [M]⁺ (Molecular Ion)

149 Moderate [M - CHO]⁺

121 High [M - C₂H₂O₂]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

Note: Predicted fragmentation

pattern based on the structure

of 7-Methyl-2H-1,5-

benzodioxepin-3(4H)-one.

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of

Watermelon Ketone.
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NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher)

equipped with a 5 mm broadband probe.

Sample Preparation:

Weigh approximately 10-20 mg of Watermelon Ketone into a clean, dry NMR tube.

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-32.

Relaxation Delay: 1.0 seconds.

Acquisition Time: ~4 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2.0 seconds.

Acquisition Time: ~1.5 seconds.
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Spectral Width: -10 to 220 ppm.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the solvent signal

(77.16 ppm for CDCl₃ in ¹³C).

Integrate the peaks in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective protons and carbons in the molecule.

FT-IR Spectroscopy
Objective: To identify the functional groups present in Watermelon Ketone.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer

Spectrum Two or similar) equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a small amount of the solid Watermelon Ketone sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Format: Transmittance or Absorbance.

Data Analysis:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups (e.g., C=O, C-O, aromatic C=C, and C-H bonds).

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of Watermelon
Ketone.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system (e.g., Agilent

7890B GC coupled to a 5977A MSD) is ideal for this volatile compound.

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).

Injector Temperature: 250 °C.

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.

Final hold: 5 minutes at 280 °C.

Injection Volume: 1 µL of a dilute solution of Watermelon Ketone in a suitable solvent (e.g.,

dichloromethane or ethyl acetate).

Split Ratio: 50:1.

MS Conditions:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis:

Identify the peak corresponding to Watermelon Ketone in the total ion chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the major fragment ions and propose fragmentation pathways consistent with the

structure of Watermelon Ketone.

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.
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Caption: Workflow for the spectroscopic analysis of Watermelon Ketone.
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Caption: Logical relationship of spectroscopic techniques in structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Watermelon Ketone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145836#spectroscopic-analysis-nmr-ir-ms-of-
watermelon-ketone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b145836#spectroscopic-analysis-nmr-ir-ms-of-watermelon-ketone
https://www.benchchem.com/product/b145836#spectroscopic-analysis-nmr-ir-ms-of-watermelon-ketone
https://www.benchchem.com/product/b145836#spectroscopic-analysis-nmr-ir-ms-of-watermelon-ketone
https://www.benchchem.com/product/b145836#spectroscopic-analysis-nmr-ir-ms-of-watermelon-ketone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b145836?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

